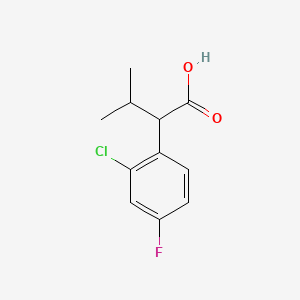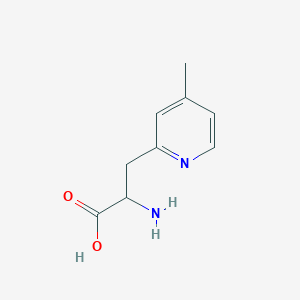![molecular formula C6H7ClF2O2S B15323155 {4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride](/img/structure/B15323155.png)
{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride: . The presence of fluorine atoms in its structure imparts distinct chemical properties, making it a valuable tool for chemists.
Preparation Methods
Synthetic Routes and Reaction Conditions
The compound can be synthesized through a scalable and diastereoselective approach involving the difluorocyclopropanation of (2-methylenecyclopropyl)methanol. This method allows for the efficient production of the desired compound with high selectivity.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the synthetic route to ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automation may be employed to enhance production efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride can undergo various chemical reactions, including:
Oxidation: : Conversion to corresponding sulfonyl chlorides.
Reduction: : Reduction to form amine derivatives.
Substitution: : Nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide and meta-chloroperoxybenzoic acid (mCPBA).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: : Nucleophiles like amines or alcohols, often in the presence of a base, facilitate substitution reactions.
Major Products Formed
Oxidation: : Formation of sulfonyl chlorides.
Reduction: : Production of amine derivatives.
Substitution: : Introduction of various functional groups, leading to diverse derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound serves as a versatile building block for the construction of complex molecules. Its fluorinated structure enhances the stability and reactivity of the resulting compounds.
Biology
The compound's derivatives are explored for their biological activity, including potential applications in drug discovery and development. Fluorinated compounds often exhibit improved pharmacokinetic properties.
Medicine
Research is ongoing to evaluate the therapeutic potential of derivatives of {4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride in treating various diseases. Its unique chemical properties may contribute to the development of novel pharmaceuticals.
Industry
In the chemical industry, this compound is used as an intermediate in the synthesis of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism by which {4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride exerts its effects depends on its specific application. For example, in drug discovery, its derivatives may interact with molecular targets such as enzymes or receptors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2,2-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride
2,2-Difluorospiro[2.2]pentan-1-yl}methanesulfonic acid
2,2-Difluorospiro[2.2]pentan-1-yl}methanamine
Uniqueness
{4,4-Difluorospiro[2.2]pentan-1-yl}methanesulfonylchloride stands out due to its specific fluorine substitution pattern, which imparts unique chemical and physical properties compared to its analogs. This fluorination enhances its reactivity and stability, making it a valuable compound in various applications.
Properties
Molecular Formula |
C6H7ClF2O2S |
|---|---|
Molecular Weight |
216.63 g/mol |
IUPAC Name |
(2,2-difluorospiro[2.2]pentan-5-yl)methanesulfonyl chloride |
InChI |
InChI=1S/C6H7ClF2O2S/c7-12(10,11)2-4-1-5(4)3-6(5,8)9/h4H,1-3H2 |
InChI Key |
TYIARSJTYXFDTH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CC2(F)F)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


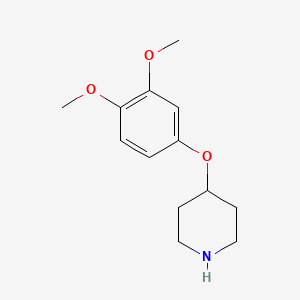


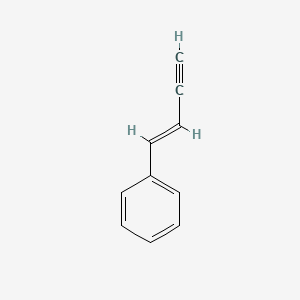
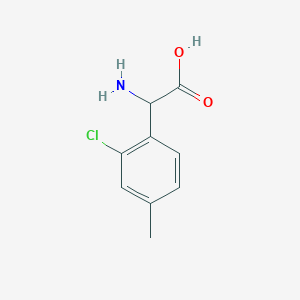


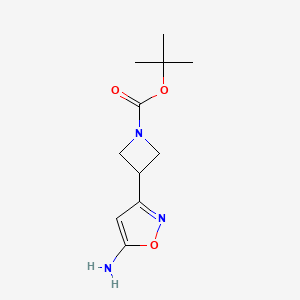


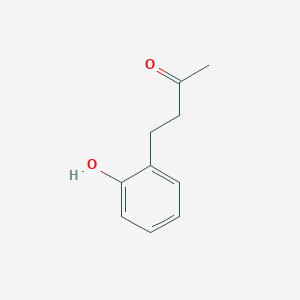
![2-(Benzo[d][1,3]dioxol-5-yl)propan-1-amine](/img/structure/B15323131.png)
